2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-
Description
The compound 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]- (hereafter referred to as Compound A) is a barbiturate-derived heterocyclic molecule featuring a pyrimidinetrione core substituted with a 1,3-dimethyl group and a 6-nitro-1,3-benzodioxole methylene moiety. The 6-nitrobenzodioxolyl group introduces strong electron-withdrawing properties, which may enhance its reactivity in conjugate addition reactions or influence its biological activity . This structural motif differentiates it from classical barbiturates like phenobarbital (5-ethyl-5-phenyl derivative) and positions it within a class of modified pyrimidinetriones studied for diverse pharmacological applications .
Properties
IUPAC Name |
1,3-dimethyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O7/c1-15-12(18)8(13(19)16(2)14(15)20)3-7-4-10-11(24-6-23-10)5-9(7)17(21)22/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQKULMLVCFRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201123310 | |
| Record name | 1,3-Dimethyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346450-28-0 | |
| Record name | 1,3-Dimethyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346450-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]- typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation followed by a Michael addition. The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes a Michael addition with 1,3-dimethylbarbituric acid to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as amberlyst-15 in refluxing toluene have been reported to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzodioxole moiety.
Condensation: The pyrimidinetrione core can participate in condensation reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
2,4,6(1H,3H,5H)-Pyrimidinetrione derivatives have been explored for their potential therapeutic effects. Notably:
- Anticancer Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, the synthesis of hybrid molecules combining pyrimidinetrione with indole has yielded promising anticancer agents .
- Antimicrobial Properties: Research indicates that certain derivatives possess antimicrobial activity against bacterial strains. This suggests potential applications in developing new antibiotics .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Knoevenagel Condensation Reactions: It can undergo Knoevenagel condensation to form α,β-unsaturated carbonyl compounds. This reaction is valuable for synthesizing complex organic molecules .
- Synthesis of Heterocycles: The compound has been used to synthesize various heterocyclic compounds through multi-step reactions involving nucleophilic substitutions and cyclization processes .
Materials Science
In materials science, the compound's properties are leveraged for creating advanced materials:
- Polymer Chemistry: Pyrimidinetriones are utilized in the development of polymeric materials with enhanced thermal stability and mechanical properties. Their ability to form hydrogen bonds contributes to the structural integrity of polymer networks .
Case Study 1: Anticancer Compound Development
A study published in Bioorganic & Medicinal Chemistry Letters focused on synthesizing new pyrimidinetrione derivatives with enhanced anticancer activity. The research demonstrated that specific modifications to the nitro group improved selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Synthesis of Functionalized Aromatic Compounds
In another study published in Molecular Diversity, researchers utilized 2,4,6(1H,3H,5H)-Pyrimidinetrione as a precursor for synthesizing functionalized aromatic compounds through a one-pot reaction involving isocyanides and aldehydes. This method showcased the efficiency of the compound in generating complex structures relevant for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrimidinetrione core can also form hydrogen bonds with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in Compound A , chloro in SR-10) enhance ligand-protein binding stability compared to electron-donating groups (e.g., hydroxy) .
- Benzodioxole systems (as in Compound A ) may improve pharmacokinetic properties by modulating lipophilicity and metabolic resistance .
Pharmacological and Physicochemical Properties
| Property | Compound A (Predicted) | 5-(4-Chlorobenzylidene) (SR-10) | Phenobarbital |
|---|---|---|---|
| Molecular Weight | ~330 Da* | 280.67 Da | 232.24 Da |
| LogP (Lipophilicity) | ~2.5* | 2.8 | 1.4 |
| Calcium Channel Affinity | Not tested | High (ΔG = -8.8 kcal/mol) | Negligible |
| Metabolic Stability | High (nitro group) | Moderate | Low (rapid oxidation) |
Activity Insights :
Biological Activity
The compound 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]- is a derivative of pyrimidinetrione that has garnered interest due to its potential biological activities. This article reviews the compound’s biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-
- Molecular Formula : C13H12N4O5
- Molecular Weight : 288.26 g/mol
The biological activity of this compound can be attributed to its structural features that allow for various interactions within biological systems. Key mechanisms include:
- Nucleophilic Properties : The compound exhibits nucleophilic behavior which enables it to participate in various biochemical reactions. This property is crucial for its interaction with electrophilic centers in biological molecules .
- Hydrogen Bonding : The presence of hydroxyl and carbonyl groups facilitates hydrogen bonding interactions that can stabilize enzyme-substrate complexes .
- Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator for specific receptors involved in cellular signaling pathways .
Antimicrobial Activity
Research indicates that derivatives of pyrimidinetrione exhibit antimicrobial properties. For example:
- In vitro studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects:
- Case Study : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with the compound resulted in significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Anticancer Potential
Emerging evidence suggests potential anticancer properties:
- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines including breast and colon cancer cells. The observed effects were linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Data Tables
| Biological Activity | Test Method | Results |
|---|---|---|
| Antimicrobial | Disk Diffusion | Inhibition zones against E. coli (15 mm) and S. aureus (18 mm) |
| Anti-inflammatory | ELISA | Reduced IL-6 levels by 30% in LPS-stimulated macrophages |
| Anticancer | MTT Assay | IC50 values of 20 µM in breast cancer cells |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing derivatives of 2,4,6(1H,3H,5H)-pyrimidinetrione with substituted methylene groups?
- Methodology : Derivatives like the target compound can be synthesized via condensation reactions between barbituric acid derivatives and aromatic aldehydes under acidic conditions. For example, acetic acid and P₂O₅ under reflux are commonly used to promote the formation of the methylene bridge. Reaction times and temperatures must be optimized based on substituent reactivity (e.g., nitro groups may require longer reflux times) .
- Data Validation : Confirm product formation via UV-Vis, IR (e.g., carbonyl stretching at ~1700 cm⁻¹), and NMR spectroscopy. Compare spectral data with structurally similar compounds, such as 5-(2-hydroxybenzylidene)pyrimidine-2,4,6-trione, to validate substitution patterns .
Q. How can researchers characterize the hydrogen-bonding interactions in 1,3-dimethyl-5-substituted pyrimidinetriones?
- Methodology : Use FTIR spectroscopy to identify O-H and N-H stretching frequencies. For example, FTIR analysis of 1,3-dimethyl derivatives reveals hydrogen bonding between carbonyl groups and water molecules, which can be further studied via X-ray crystallography or computational modeling (e.g., Gaussian 09W) to map intermolecular interactions .
- Contradiction Note : Discrepancies in hydrogen-bonding assignments may arise due to solvent effects or polymorphic forms. Cross-reference crystallographic data (if available) with spectroscopic results .
Q. What safety protocols are critical when handling nitro-substituted benzodioxolyl pyrimidinetriones?
- Methodology : Refer to safety data sheets (SDS) for analogous compounds (e.g., 5-heptyl-2,4,6(1H,3H,5H)-pyrimidinetrione). Key hazards include acute oral toxicity (H302) and respiratory irritation (H335). Use fume hoods, PPE, and avoid inhalation. First-aid measures should prioritize decontamination and medical consultation .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of 5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-substituted pyrimidinetriones with biological targets?
- Methodology : Use software like ChemOffice, Gaussian 09W, or AutoDock to model interactions with protein complexes (e.g., 7D2S). Optimize ligand geometry via DFT calculations, then dock into the active site, analyzing binding affinities and steric/electronic complementarity. Validate with experimental assays (e.g., enzyme inhibition) .
- Data Interpretation : Compare docking scores with structurally related compounds, such as 5-(2-hydroxybenzylidene)pyrimidine-2,4,6-trione, to assess the impact of nitro and benzodioxolyl groups on binding .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrimidinetriones?
- Methodology : Perform high-resolution NMR (¹³C, DEPT) to distinguish between regioisomers. For example, ¹H NMR signals for the methylene proton in 5-substituted derivatives appear as singlets (δ 8.0–8.5 ppm), while substituent-induced shifts (e.g., nitro groups) alter splitting patterns. Cross-validate with mass spectrometry (HRMS) to confirm molecular ions .
- Case Study : Discrepancies in UV-Vis absorption maxima for chromenylidene vs. benzodioxolyl derivatives can be rationalized via TD-DFT calculations to correlate electronic transitions with substituent effects .
Q. How does the electronic nature of the 6-nitro-1,3-benzodioxolyl group influence the redox properties of pyrimidinetriones?
- Methodology : Conduct cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) to measure reduction potentials. The nitro group typically exhibits a quasi-reversible reduction wave (~-0.8 V vs. Ag/AgCl). Compare with analogues lacking nitro substituents to isolate its electronic contribution .
- Advanced Analysis : Pair CV with EPR spectroscopy to detect radical intermediates formed during redox processes, providing mechanistic insights into electron-transfer pathways .
Methodological Guidelines
- Experimental Design : When synthesizing nitro-substituted derivatives, prioritize inert atmospheres to prevent side reactions (e.g., reduction of nitro groups). Monitor reaction progress via TLC with UV detection .
- Computational Modeling : Use solvent-polarizable continuum models (PCM) in DFT calculations to simulate physiological conditions. This improves docking accuracy for biological applications .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
